molecular formula C16H20INO4 B12875830 (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12875830
M. Wt: 417.24 g/mol
InChI Key: JUQRQKRSNILXEO-NEPJUHHUSA-N
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Description

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-iodophenyl substituent. The Boc group enhances stability during synthetic processes, while the iodine atom at the ortho position of the phenyl ring introduces steric bulk and electronic effects, making the compound valuable for medicinal chemistry applications, such as protease inhibitor design or as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) . The carboxylic acid moiety provides a handle for further functionalization, and the pyrrolidine scaffold contributes to conformational rigidity, influencing target binding specificity .

Properties

Molecular Formula

C16H20INO4

Molecular Weight

417.24 g/mol

IUPAC Name

(3R,4S)-4-(2-iodophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H20INO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m1/s1

InChI Key

JUQRQKRSNILXEO-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2I

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, tert-butyl chloroformate, and 2-iodobenzene.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the use of a base such as sodium hydride or potassium carbonate.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base like triethylamine.

    Iodination: The iodophenyl group is introduced through a halogenation reaction, typically using iodine or an iodine-containing reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodophenyl group or reduce other functional groups within the molecule.

    Substitution: The iodophenyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound’s versatility makes it useful in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate enzyme activity, receptor binding, and other biochemical processes.

    Industrial Applications: The compound may be used in the development of new materials, such as coatings, adhesives, and catalysts.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-iodophenyl)pyrrolidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

2-Fluorophenyl Analog

  • Compound : (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1414580-85-0)
  • Molecular Weight : 309.33 g/mol (vs. ~375 g/mol for the 2-iodo analog, estimated).
  • Key Differences : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic properties compared to iodine. This may enhance solubility in polar solvents but diminish utility in heavy-atom-mediated reactions (e.g., X-ray crystallography or radioiodination) .

3-Bromophenyl Analog

  • Compound : (3R,4S)-rel-4-(3-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid (CAS: 1161787-83-2)
  • Molecular Weight : 370.24 g/mol.
  • Key Differences : Bromine at the meta position balances electronic withdrawal and steric effects. It serves as a versatile leaving group for nucleophilic substitution or cross-coupling reactions, unlike iodine, which is more prone to oxidative elimination .

Alkyl and Aromatic Substituents

3-Ethylphenyl Analog

  • Compound : (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-ethylphenyl)pyrrolidine-3-carboxylic acid (CAS: 1255933-99-3)
  • Molecular Weight : 319.4 g/mol.
  • Key Differences : The ethyl group is electron-donating, increasing lipophilicity (predicted logP ~2.5) compared to the electron-withdrawing iodine. This enhances membrane permeability but may reduce aqueous solubility .

3,5-Dimethoxyphenyl Analog

  • Compound : (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 623950-04-9)
  • Molecular Weight : 363.39 g/mol.
  • Key Differences : Methoxy groups at meta and para positions improve solubility via hydrogen bonding and introduce steric bulk. This substituent is advantageous for targeting polar binding pockets in enzymes .

Research Implications

  • Iodine-Specific Applications : The 2-iodophenyl group is critical for radioimaging or heavy-atom derivatization in crystallography. Its steric bulk may hinder rotation, stabilizing specific conformations in drug-receptor interactions .
  • Biological Activity : Methoxy and ethyl substituents correlate with improved bioavailability in CNS-targeting compounds, while halogens enhance binding affinity in enzyme inhibitors .

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